Azido-PEG3-S-PEG4-t-butyl ester

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

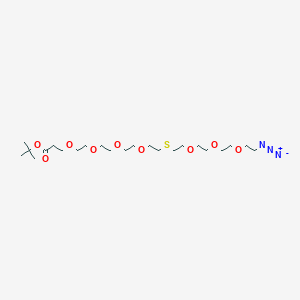

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylsulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H45N3O9S/c1-23(2,3)35-22(27)4-6-28-8-10-30-12-13-32-15-17-34-19-21-36-20-18-33-16-14-31-11-9-29-7-5-25-26-24/h4-21H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPJKMGHIPNYNEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCSCCOCCOCCOCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H45N3O9S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Properties and Applications of Azido-PEG3-S-PEG4-t-butyl ester

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols for Azido-PEG3-S-PEG4-t-butyl ester, a bifunctional linker molecule critical in the development of targeted therapeutics.

Core Properties and Specifications

This compound is a heterobifunctional molecule featuring a polyethylene (B3416737) glycol (PEG) spacer. Its structure is designed for modular chemical synthesis, primarily in the field of Proteolysis Targeting Chimeras (PROTACs). The molecule consists of an azide (B81097) (N3) group on one terminus, enabling "click chemistry" reactions, and a t-butyl ester-protected carboxylic acid on the other. The central PEG and thioether components enhance solubility and provide a flexible scaffold.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of a representative Azido-PEG-S-PEG linker, "Azido-PEG3-Sulfone-PEG4-t-butyl ester," which shares a very similar structure and function.

| Property | Value | Reference |

| Chemical Name | Azido-PEG3-Sulfone-PEG4-t-butyl ester | [1] |

| Molecular Formula | C23H45N3O11S | [1] |

| Molecular Weight (MW) | 571.7 g/mol | [1] |

| Purity | ≥97% | [1] |

| CAS Number | 2055023-76-0 | [1] |

| Appearance | Varies (Typically a solid or oil) | |

| Storage Condition | -20°C | [1] |

| Shipping Condition | Ambient Temperature | [1] |

Primary Application: PROTAC Synthesis

This linker is primarily used as a component in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that hijack the body's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins of interest (POI).[3][4] A PROTAC molecule consists of three parts: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them.[5] this compound serves as this crucial linker.

The azide terminus allows for covalent attachment to a POI ligand (modified with an alkyne group) via click chemistry. The other end, after deprotection of the t-butyl ester to reveal a carboxylic acid, can be coupled to an E3 ligase ligand (e.g., pomalidomide, VHL ligand) via standard amide bond formation.

PROTAC Assembly Workflow

The diagram below illustrates the general workflow for synthesizing a PROTAC using this bifunctional linker.

PROTAC Mechanism of Action

Once synthesized, the PROTAC facilitates the formation of a ternary complex between the target protein and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4]

Experimental Protocols

Successful use of this compound requires proficiency in three key chemical transformations: two methods for "clicking" the azide group and one for deprotecting the t-butyl ester.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a robust method for creating a stable triazole linkage between the linker's azide group and an alkyne-functionalized molecule.[6]

Materials:

-

Azide-functionalized linker (1.0 equivalent)

-

Alkyne-functionalized molecule (1.0-1.2 equivalents)

-

Copper(II) Sulfate (CuSO₄·5H₂O) (0.05-0.1 equivalents)

-

Sodium Ascorbate (0.1-0.2 equivalents)

-

Solvent (e.g., 1:1 t-BuOH/H₂O, DMF, or DMSO)

Procedure:

-

Dissolve the azide and alkyne components in the chosen solvent in a reaction vessel.

-

In a separate vial, prepare a fresh aqueous solution of Sodium Ascorbate.

-

In another vial, prepare an aqueous solution of CuSO₄.

-

Add the CuSO₄ solution to the main reaction mixture, followed by the Sodium Ascorbate solution to initiate the reaction. The reducing agent will convert Cu(II) to the active Cu(I) species in situ.[6]

-

Stir the reaction at room temperature for 1-12 hours.

-

Monitor the reaction progress using an appropriate analytical method, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, proceed with standard workup and purification procedures (e.g., extraction, column chromatography).

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a bioorthogonal reaction that does not require a cytotoxic copper catalyst, making it ideal for biological applications.[7][] It utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) instead of a terminal alkyne.

Materials:

-

Azide-functionalized linker (1.0-1.5 equivalents)

-

Strained cyclooctyne (e.g., DBCO-functionalized molecule) (1.0 equivalent)

-

Reaction Solvent (e.g., Anhydrous DMSO, DMF, or aqueous buffer for biomolecules)

Procedure:

-

Dissolve the strained cyclooctyne-functionalized molecule in the appropriate solvent.

-

Dissolve the Azido-PEG linker in a compatible solvent. A slight molar excess (1.5 to 5-fold) of the azide component is often used to drive the reaction to completion.[9]

-

Combine the two solutions in a reaction vial.

-

Stir the reaction at room temperature. Reaction times can vary from 1 to 24 hours depending on the specific cyclooctyne used.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once complete, purify the product using standard methods such as preparative HPLC.

Protocol 3: t-Butyl Ester Deprotection

This step is necessary to reveal the terminal carboxylic acid for subsequent amide coupling to an E3 ligase ligand. The most common method uses Trifluoroacetic Acid (TFA).[10][11]

Materials:

-

t-Butyl ester-protected molecule

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the t-butyl ester-containing compound in a 1:1 mixture of DCM and TFA. A common concentration is to use a 50% TFA in DCM solution.[11]

-

Stir the reaction mixture at room temperature for 2-5 hours.[12]

-

Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

-

Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. The resulting product is often the TFA salt of the carboxylic acid.

-

The crude product can be used directly in the next step (amide coupling) or purified further if necessary. The cleavage of the ester bond forms a stable tert-butyl cation, which typically deprotonates to form the volatile gas isobutylene.[10][13]

References

- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]

- 4. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PROTAC - BiopharmaDirect [biopharmadirect.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Azido-PEG3-S-PEG4-t-butyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and plausible synthetic routes for Azido-PEG3-S-PEG4-t-butyl ester, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker of significant interest in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates. This document outlines the molecular architecture, proposes detailed synthetic pathways with experimental protocols, and presents key data in a structured format.

Chemical Structure and Properties

This compound is a precisely defined chemical entity designed with distinct functional groups at each terminus, separated by a flexible PEG chain that incorporates a thioether linkage. The key structural features are:

-

Azido (N₃) Group: A versatile functional group that readily participates in bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the efficient and specific conjugation to molecules containing alkyne or strained cyclooctyne (B158145) moieties.

-

PEG Linker (PEG3 and PEG4): The polyethylene glycol chains (three and four ethylene (B1197577) glycol units, respectively) impart hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the resulting bioconjugate. The PEG spacer also provides flexibility and optimal spatial orientation between the conjugated molecules.

-

Thioether (-S-) Linkage: A stable and robust covalent bond that connects the two PEG chains.

-

t-Butyl Ester Group: A protecting group for a terminal carboxylic acid. The t-butyl ester is stable under many reaction conditions but can be readily cleaved under acidic conditions to reveal the free carboxylic acid, which can then be used for subsequent conjugation, for example, through amide bond formation with an amine-containing molecule.

The combination of these features makes this compound a valuable tool for the modular synthesis of complex molecules like PROTACs, where precise control over linker length and functionality is crucial for achieving desired biological activity.

Physicochemical Data

| Property | Value |

| Molecular Formula | C₂₁H₄₁N₃O₈S |

| Molecular Weight | 511.63 g/mol |

| Appearance | Colorless to light yellow oil or solid |

| Solubility | Soluble in water, ethanol, methanol (B129727), dichloromethane (B109758), chloroform, DMSO, and DMF. |

| Storage Conditions | Store at -20°C, desiccated, and protected from light. For optimal stability, handle under an inert gas. |

Proposed Synthetic Pathway

The overall synthetic strategy is depicted in the following workflow diagram:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are based on established chemical transformations for PEG derivatives and serve as a guide for the synthesis of the target molecule and its key intermediates.

Part 1: Synthesis of Azido-PEG3-thiol (Intermediate I)

Step 1a: Synthesis of Azido-PEG3-OH

-

Tosylation of Triethylene Glycol: To a solution of triethylene glycol (1 equivalent) in dichloromethane (DCM) at 0°C, add triethylamine (B128534) (1.1 equivalents). Slowly add a solution of p-toluenesulfonyl chloride (1.05 equivalents) in DCM. Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight. Wash the reaction mixture with water, 1 M HCl, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain mono-tosylated triethylene glycol.

-

Azidation: Dissolve the mono-tosylated triethylene glycol (1 equivalent) in dimethylformamide (DMF). Add sodium azide (B81097) (3 equivalents) and stir the mixture at 80°C for 12 hours. After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (B1210297). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica (B1680970) gel to yield Azido-PEG3-OH.

Step 1b: Conversion of Azido-PEG3-OH to Azido-PEG3-thiol

-

Tosylation of Azido-PEG3-OH: To a solution of Azido-PEG3-OH (1 equivalent) in DCM at 0°C, add triethylamine (1.2 equivalents). Slowly add p-toluenesulfonyl chloride (1.1 equivalents) and stir the reaction at room temperature overnight. Work up the reaction as described in Step 1a to obtain Azido-PEG3-OTs.

-

Thioacetylation: Dissolve Azido-PEG3-OTs (1 equivalent) in DMF and add potassium thioacetate (B1230152) (1.5 equivalents). Stir the mixture at room temperature for 24 hours. Dilute with water and extract with ethyl acetate. Wash the organic layer with water and brine, dry, and concentrate to give Azido-PEG3-SAc.[1]

-

Hydrolysis to Thiol: Dissolve Azido-PEG3-SAc (1 equivalent) in a mixture of methanol and water. Add a base such as sodium hydroxide (B78521) or potassium carbonate (2 equivalents) and stir at room temperature for 4-6 hours under an inert atmosphere (e.g., argon or nitrogen) to prevent disulfide bond formation. Neutralize the reaction with a mild acid (e.g., 1 M HCl) and extract with DCM. Dry the organic layer and concentrate under reduced pressure to yield Azido-PEG3-thiol.

Part 2: Synthesis of Tos-PEG4-t-butyl ester (Intermediate II)

This intermediate can be synthesized from tetraethylene glycol and t-butyl acrylate (B77674) or can be sourced from commercial suppliers. A plausible synthesis is as follows:

-

Michael Addition: To a solution of tetraethylene glycol (excess) in tetrahydrofuran (B95107) (THF), add a catalytic amount of a strong base (e.g., sodium hydride). Slowly add t-butyl acrylate (1 equivalent) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS). Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and extract with ethyl acetate. Purify by column chromatography to obtain tert-butyl 3-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethoxy)propanoate.

-

Tosylation: Dissolve the product from the previous step (1 equivalent) in DCM at 0°C. Add triethylamine (1.2 equivalents) followed by p-toluenesulfonyl chloride (1.1 equivalents). Stir at room temperature overnight. Work up the reaction as previously described to yield Tos-PEG4-t-butyl ester.

Part 3: Final Synthesis of this compound

-

Nucleophilic Substitution: Under an inert atmosphere, dissolve Azido-PEG3-thiol (Intermediate I, 1 equivalent) in anhydrous DMF. Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (1.5 equivalents). To this solution, add a solution of Tos-PEG4-t-butyl ester (Intermediate II, 1.05 equivalents) in anhydrous DMF.

-

Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC or LC-MS. Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or a methanol/DCM mixture to afford the final product, this compound. The purification of PEG-containing compounds can be challenging due to their polarity and tendency to streak on silica gel.[2]

Quantitative Data Summary

| Reaction Step | Starting Material(s) | Key Reagents | Product | Typical Yield (%) |

| 1a: Azido-PEG3-OH Synthesis | Triethylene glycol | TsCl, Et₃N, NaN₃ | Azido-PEG3-OH | 60-70 |

| 1b: Azido-PEG3-thiol Synthesis | Azido-PEG3-OH | TsCl, Et₃N, KSAc, NaOH | Azido-PEG3-thiol | 70-80 |

| 2: Tos-PEG4-t-butyl ester Synthesis | Tetraethylene glycol, t-butyl acrylate | NaH, TsCl, Et₃N | Tos-PEG4-t-butyl ester | 50-60 |

| 3: Final Product Synthesis | Azido-PEG3-thiol, Tos-PEG4-t-butyl ester | DIPEA or K₂CO₃ | This compound | 50-70 |

Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on reaction scale and optimization.

Logical Relationships in Synthesis

The synthesis of this complex molecule relies on a series of well-established reactions. The logical flow is to first prepare the two key PEG fragments with the appropriate functionalities for the final coupling reaction.

Caption: Logical flow of the synthetic strategy.

This guide provides a robust framework for the synthesis of this compound. Researchers should note that optimization of each step, including reaction conditions and purification methods, may be necessary to achieve high yields and purity. Standard analytical techniques such as NMR spectroscopy and mass spectrometry should be used to characterize the intermediates and the final product to confirm their identity and purity.

References

What is the molecular weight and formula of Azido-PEG3-S-PEG4-t-butyl ester?

For Researchers, Scientists, and Drug Development Professionals

This guide provides the fundamental physicochemical properties of Azido-PEG3-S-PEG4-t-butyl ester, a heterobifunctional PROTAC linker used in targeted protein degradation and other bioconjugation applications.

Core Compound Specifications

The essential molecular details for this compound are summarized below. This data is critical for experimental design, reaction stoichiometry, and analytical characterization.

| Property | Value |

| Molecular Formula | C23H45N3O9S |

| Molecular Weight | 539.7 g/mol [1] |

Chemical Structure and Functionality

This compound is a polyethylene (B3416737) glycol (PEG) based linker that features two distinct terminal functional groups, enabling stepwise conjugation reactions.[1][2]

-

Azide (B81097) Group (N3): This functional group allows for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[3] These reactions are known for their high efficiency and specificity, making them ideal for attaching the linker to molecules containing an alkyne group.

-

t-butyl ester: This group protects a carboxylic acid. The t-butyl group can be removed under acidic conditions to reveal the carboxylic acid, which can then be coupled to an amine-containing molecule. This protected functionality prevents unwanted side reactions during the initial azide conjugation step.[1][2]

-

PEG and Thioether Linkage: The molecule contains a flexible, hydrophilic PEG spacer which enhances the solubility of the resulting conjugate in aqueous media.[1][2] The thioether (-S-) linkage provides stability within the linker chain.

Logical Workflow for Application

The use of this compound in the synthesis of a PROTAC (Proteolysis Targeting Chimera) or other bioconjugates typically follows a logical, sequential process.

References

Azido-PEG3-S-PEG4-t-butyl ester CAS number and supplier information.

A Comprehensive Technical Guide to Azido-PEG3-S-PEG4-t-butyl ester

This guide provides an in-depth overview of this compound, a bifunctional linker critical in the fields of drug discovery and development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, chemists, and professionals in the pharmaceutical and biotechnology sectors.

Core Compound Information

This compound is a heterobifunctional linker molecule featuring a polyethylene (B3416737) glycol (PEG) spacer. This linker is equipped with an azide (B81097) group at one terminus and a t-butyl protected carboxylic acid at the other, making it a versatile tool for bioconjugation.

| Identifier | Value |

| IUPAC Name | tert-butyl 2-(2-(2-(2-(2-(2-(3-azidopropoxy)ethoxy)ethoxy)ethyl)thio)ethoxy)ethoxy)acetate |

| CAS Number | 2055041-19-3[1][2] |

| Molecular Formula | C23H45N3O9S |

| Molecular Weight | 539.69 g/mol |

Key Chemical Features and Applications

This linker's design incorporates several key features that enhance its utility in bioconjugation and drug development:

-

Azide Group : The terminal azide (N₃) group is a key functional handle for "click chemistry." It readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[3] This allows for the efficient and specific conjugation to molecules containing alkyne or strained cyclooctyne (B158145) groups, such as DBCO or BCN.[3]

-

t-Butyl Ester Group : The carboxylic acid is protected as a t-butyl ester. This protecting group is stable under many standard reaction conditions but can be removed under mild acidic conditions to reveal the carboxylic acid. This feature prevents unwanted side reactions and self-polymerization during synthesis.[1][4]

-

PEG Spacer : The polyethylene glycol chain, consisting of a PEG3 and a PEG4 unit connected by a thioether linkage, acts as a hydrophilic spacer. This PEG linker increases the aqueous solubility of the resulting conjugate, which is often a critical property for biological applications.[1][4]

-

PROTAC Synthesis : This molecule is primarily used as a PEG-based linker in the synthesis of PROTACs.[3][5] PROTACs are novel therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins.[3] The linker connects a ligand that binds to the target protein with another ligand that recruits an E3 ubiquitin ligase.

Commercial Availability

A number of chemical suppliers offer this compound for research and development purposes.

| Supplier | Product Number | Purity | Notes |

| BroadPharm | BP-22742 | ≥95% | Offers various PEG linkers for bioconjugation. |

| MedChemExpress | HY-140592 | >98% | Marketed as a PROTAC linker. |

| Combi-Blocks | QW-7498 | 95% | Listed among their PEG linker catalog.[2] |

| AxisPharm | AP12106 | ≥95% | Part of their ADC and PROTAC linker portfolio.[6] |

| Biorbyt | orb1459639 | - | Described as a PEG-based PROTAC linker.[5] |

| CD Bioparticles | CDPEG0367 | - | Provided for drug delivery applications.[7] |

Experimental Protocols and Methodologies

The following protocols are representative of how this compound is utilized in a typical workflow for creating bioconjugates, such as an antibody-drug conjugate (ADC) or a component of a PROTAC. The workflow involves two main stages: deprotection and conjugation of the first ligand, followed by click chemistry to attach the second ligand.

Protocol 1: Deprotection and Amide Coupling

This protocol describes the removal of the t-butyl protecting group and subsequent coupling of the revealed carboxylic acid to a primary amine-containing molecule (e.g., a warhead for a PROTAC or a small molecule drug).

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Amine-containing molecule (Ligand 1-NH₂)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous Dimethylformamide (DMF)

-

Reverse-phase HPLC system

Procedure:

-

Deprotection of t-Butyl Ester:

-

Dissolve this compound in a solution of 50% TFA in DCM.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Remove the solvent and excess TFA under reduced pressure to yield the deprotected Azido-PEG3-S-PEG4-acid.

-

-

Amide Coupling Reaction:

-

Dissolve the deprotected linker and the amine-containing molecule (Ligand 1-NH₂) in anhydrous DMF. A slight molar excess of the ligand (1.1 to 1.5 equivalents) may be used.

-

Add HATU (1.5 equivalents) and DIPEA (2-3 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours.

-

Monitor the formation of the product, Azido-PEG3-S-PEG4-Ligand 1, by LC-MS.

-

Upon completion, purify the product using reverse-phase HPLC.

-

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the conjugation of the azide-functionalized intermediate (from Protocol 1) to a molecule containing a strained alkyne, such as DBCO. This copper-free click chemistry reaction is bioorthogonal and widely used for conjugating molecules to sensitive biological samples like antibodies or proteins.

Materials:

-

Azido-PEG3-S-PEG4-Ligand 1 (from Protocol 1)

-

DBCO-functionalized molecule (e.g., DBCO-Ligand 2 or a DBCO-modified antibody)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Size-Exclusion Chromatography (SEC) or desalting columns

Procedure:

-

Reagent Preparation:

-

Dissolve the Azido-PEG3-S-PEG4-Ligand 1 in DMSO to create a concentrated stock solution (e.g., 10 mM).

-

If using a protein/antibody, ensure it is in an amine-free buffer like PBS at a concentration of 1-10 mg/mL.

-

-

SPAAC Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the Azido-PEG-Ligand 1 solution to the solution of the DBCO-functionalized molecule.

-

Ensure the final concentration of DMSO in the reaction mixture is below 10% to maintain protein stability.

-

Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction can also be performed at 37°C to increase the rate.

-

-

Purification:

-

Remove the excess, unreacted azide-linker conjugate using a desalting column (for proteins/antibodies) or by SEC.

-

Characterize the final conjugate (Ligand 2-DBCO-PEG-Ligand 1) to determine the degree of labeling or conjugation ratio.

-

References

- 1. This compound, 2055041-19-3 | BroadPharm [broadpharm.com]

- 2. Combi-Blocks [combi-blocks.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Azido-PEG3-Sulfone-PEG4-t-butyl ester, 2055023-76-0 | BroadPharm [broadpharm.com]

- 5. biorbyt.com [biorbyt.com]

- 6. PEG-X-PEG - ADC Linkers | AxisPharm [axispharm.com]

- 7. This compound - CD Bioparticles [cd-bioparticles.net]

Solubility Profile of Azido-PEG3-S-PEG4-t-butyl ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Azido-PEG3-S-PEG4-t-butyl ester, a heterobifunctional PROTAC linker incorporating polyethylene (B3416737) glycol (PEG) units. Understanding the solubility of this linker is critical for its effective application in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugation strategies. This document outlines its general solubility in various common laboratory solvents, provides a detailed experimental protocol for solubility determination, and visualizes the experimental workflow.

Core Concepts: Structure and Solubility

This compound is a PEG-based linker featuring an azide (B81097) group for click chemistry reactions and a t-butyl ester protected carboxyl group. The incorporated PEG spacers are known to enhance the solubility of molecules in aqueous media.[1][2][3] Generally, PEG and its derivatives are soluble in water and a range of organic solvents.[4][5]

The solubility of PEG-containing compounds is influenced by the overall molecular weight and the nature of the terminal functional groups. While the PEG chains contribute to hydrophilicity, the presence of larger hydrophobic groups can decrease water solubility.[4]

Solubility Data

| Solvent | Chemical Formula | Polarity Index | Expected Solubility |

| Water | H₂O | 10.2 | High |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | High |

| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | High |

| Acetonitrile | C₂H₃N | 5.8 | High |

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | High |

| Chloroform | CHCl₃ | 4.1 | High |

| Ethanol | C₂H₅OH | 4.3 | Moderate |

| Toluene | C₇H₈ | 2.4 | Low to Moderate |

| Hexane | C₆H₁₄ | 0.1 | Insoluble |

| Diethyl Ether | C₄H₁₀O | 2.8 | Insoluble |

Note: This table provides an estimated solubility profile based on the known characteristics of PEG compounds.[4][5] Actual solubility should be determined experimentally.

Experimental Protocol: Determination of Kinetic Solubility

This protocol outlines a general method for determining the kinetic solubility of this compound in a solvent of interest using a plate-based method.

Materials:

-

This compound

-

Solvent of interest (e.g., DMSO, Water, PBS)

-

96-well microplate (UV-transparent for analysis)

-

Plate sealer

-

Automated liquid handler or multichannel pipette

-

Plate reader with UV-Vis absorbance capabilities

-

Centrifuge with a plate rotor

-

Vortex mixer

Procedure:

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Ensure the compound is fully dissolved by vortexing.

-

-

Serial Dilution in Solvent:

-

Dispense the solvent of interest into the wells of the 96-well plate.

-

Use an automated liquid handler or multichannel pipette to perform a serial dilution of the DMSO stock solution into the wells containing the solvent. This creates a concentration gradient of the compound.

-

-

Incubation:

-

Seal the plate to prevent solvent evaporation.

-

Incubate the plate at a controlled temperature (e.g., 25 °C) for a specified period (e.g., 2 hours) with gentle shaking. This allows the system to reach a state of kinetic equilibrium.

-

-

Centrifugation:

-

Centrifuge the plate at high speed (e.g., 4000 rpm) for a set time (e.g., 10 minutes) to pellet any precipitated compound.

-

-

Supernatant Transfer:

-

Carefully transfer a portion of the supernatant from each well to a new, clean UV-transparent 96-well plate. Be cautious not to disturb the pellet.

-

-

Quantification:

-

Measure the absorbance of the supernatant at a predetermined wavelength (e.g., 280 nm, or a specific wavelength if the compound has a chromophore).

-

Use a calibration curve prepared from known concentrations of the compound in the same solvent to determine the concentration of the dissolved compound in each well.

-

-

Data Analysis:

-

Plot the measured concentration against the nominal (intended) concentration.

-

The point at which the measured concentration plateaus indicates the kinetic solubility of the compound in that solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the kinetic solubility of this compound.

Caption: Experimental workflow for kinetic solubility determination.

References

Recommended storage and handling conditions for Azido-PEG3-S-PEG4-t-butyl ester.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides in-depth information and recommendations for the proper storage and handling of Azido-PEG3-S-PEG4-t-butyl ester, a bifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Adherence to these guidelines is crucial for ensuring the stability of the compound, the safety of laboratory personnel, and the integrity of experimental outcomes.

Compound Overview

This compound is a heterobifunctional linker molecule featuring a terminal azide (B81097) group and a t-butyl ester protected carboxylic acid. The presence of a sulfone ("S") group within the polyethylene (B3416737) glycol (PEG) chain enhances its stability and solubility. The azide moiety facilitates covalent conjugation to alkyne-containing molecules via "click chemistry," a highly efficient and bioorthogonal reaction. The t-butyl ester serves as a protecting group for a carboxylic acid, which can be deprotected in a subsequent step to enable further conjugation.

This linker is primarily used in the development of PROTACs, which are novel therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.

Recommended Storage Conditions

Proper storage is critical to prevent the degradation of this compound. The recommended storage conditions are summarized in the table below.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C [1] | Minimizes degradation of the azide group and hydrolysis of the t-butyl ester. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Protects against atmospheric moisture and oxygen, which can degrade the compound. |

| Light | Protect from light. | Azide compounds can be light-sensitive. |

| Container | Store in a tightly sealed, amber vial. | Prevents exposure to light and moisture. |

Handling and Safety Precautions

This compound contains an azide functional group, which requires careful handling to avoid potential hazards. The following safety precautions should be strictly followed.

General Safety

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Fume Hood: All handling of the solid compound and its solutions should be performed in a well-ventilated chemical fume hood.

-

Blast Shield: For reactions involving heating or concentrating azide-containing solutions, the use of a blast shield is highly recommended.

-

Avoid Shock and Friction: Organic azides can be sensitive to shock and friction. Avoid grinding the solid material or using metal spatulas, which can cause scratching and generate static discharge. Use plastic or Teflon-coated spatulas.

-

Avoid Heat: Do not expose the compound to high temperatures, as this can lead to rapid decomposition.

Chemical Incompatibilities

To prevent the formation of highly explosive and toxic byproducts, avoid contact with the following:

-

Acids: Contact with strong acids can lead to the formation of hydrazoic acid (HN₃), which is highly toxic and explosive.

-

Heavy Metals: Avoid contact with heavy metals (e.g., copper, lead, silver, mercury) and their salts, as this can form explosive heavy metal azides.

-

Reducing Agents: Strong reducing agents can react violently with azides.

-

Halogenated Solvents: Do not use halogenated solvents for reactions involving azides, as this can lead to the formation of explosive di- and tri-azidomethane.

Experimental Protocols

The following are representative protocols for the use of this compound in bioconjugation and for the subsequent deprotection of the t-butyl ester.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an alkyne-functionalized molecule (e.g., a protein ligand).

Materials:

-

This compound

-

Alkyne-functionalized molecule of interest

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Solvent (e.g., DMSO, DMF, or a mixture with water)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Dissolve the alkyne-functionalized molecule and a 1.5 to 2-fold molar excess of this compound in the chosen solvent.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (10-fold molar excess over the alkyne).

-

In another vial, prepare a solution of CuSO₄ (5-fold molar excess over the alkyne).

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.

-

If working with proteins that may have disulfide bonds, a reducing agent like TCEP can be added.

-

Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by an appropriate analytical technique (e.g., LC-MS or HPLC).

-

Upon completion, the product can be purified by size-exclusion chromatography, dialysis, or other suitable purification methods to remove unreacted starting materials and copper salts.

Protocol 2: Deprotection of the t-Butyl Ester

This protocol describes the removal of the t-butyl ester protecting group to reveal the free carboxylic acid.

Materials:

-

t-Butyl ester-protected conjugate from Protocol 1

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Triisopropylsilane (TIS) (optional, as a scavenger)

Procedure:

-

Dissolve the t-butyl ester-protected conjugate in DCM.

-

Add a solution of TFA in DCM (typically 20-50% v/v). A scavenger such as TIS can be included to prevent side reactions.

-

Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by LC-MS or TLC.

-

Upon completion, remove the solvent and excess TFA under reduced pressure (rotary evaporation).

-

The resulting carboxylic acid can be co-evaporated with a solvent like toluene (B28343) to ensure complete removal of residual TFA.

-

The deprotected product can be used directly in the next step or purified as needed.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for using this compound in a two-step conjugation process.

Caption: Workflow for PROTAC synthesis.

PROTAC Mechanism of Action

This compound is a linker used to create PROTACs, which function by hijacking the ubiquitin-proteasome system. The following diagram illustrates this signaling pathway.

Caption: PROTAC-mediated protein degradation pathway.

References

The Core Mechanism of Azide-Containing PEG Linkers in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanisms of action, experimental protocols, and key data associated with azide-containing Polyethylene Glycol (PEG) linkers in bioconjugation. These versatile tools are instrumental in the development of advanced therapeutics, diagnostics, and research reagents.

Introduction to Azide-Containing PEG Linkers

Azide-functionalized PEG linkers are indispensable reagents in modern bioconjugation. The terminal azide (B81097) group (N₃) serves as a bioorthogonal handle, allowing for highly specific and efficient covalent attachment to a reaction partner, typically an alkyne or a phosphine. This specificity enables the precise construction of complex biomolecular architectures under mild, aqueous conditions, which is crucial for preserving the function of sensitive biological molecules.[1]

The PEG component of the linker imparts several beneficial properties to the resulting conjugate, including enhanced water solubility, reduced immunogenicity, improved pharmacokinetic profiles, and increased stability against enzymatic degradation.[1][2] The combination of the bioorthogonal azide group and the advantageous properties of PEG makes these linkers powerful tools in drug delivery, the development of antibody-drug conjugates (ADCs), and the functionalization of nanoparticles and surfaces.[3][4][5]

Core Reaction Mechanisms

The utility of azide-containing PEG linkers is primarily centered around three highly efficient and bioorthogonal reactions:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

-

Staudinger Ligation

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," is a highly efficient method for forming a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne. This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[6] The mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner.[7][]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free variant of the azide-alkyne cycloaddition that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to react with an azide.[9][] The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a potentially cytotoxic copper catalyst.[9][11] This makes SPAAC particularly well-suited for applications in living systems.[9][] The reaction proceeds rapidly at physiological conditions and forms a stable triazole linkage.[9][12]

Staudinger Ligation

The Staudinger ligation is a bioorthogonal reaction between an azide and a phosphine, typically a triarylphosphine bearing an ortho-ester group.[13][14] The reaction proceeds through an iminophosphorane intermediate, which then undergoes intramolecular cyclization and hydrolysis to form a stable amide bond.[14][] A key advantage of the Staudinger ligation is that it is completely metal-free and highly specific, making it suitable for in vivo applications.[14][16]

Quantitative Data Summary

The choice of bioconjugation strategy often depends on factors such as reaction kinetics, efficiency, and the stability of the resulting linkage. The following tables summarize key quantitative data for the different reaction types.

| Reaction Type | Second-Order Rate Constant (M⁻¹s⁻¹) | Typical Yield (%) | Reference |

| CuAAC | 10² - 10³ | > 90 | [17] |

| SPAAC (DBCO) | ~1 | > 90 | [18] |

| SPAAC (BCN) | 0.1 - 1 | > 85 | [9] |

| Staudinger Ligation | 10⁻³ - 10⁻² | > 80 | [16] |

Table 1: Comparative Reaction Kinetics and Yields.

| Linkage Type | Stability Conditions | Cleavage Conditions | Reference |

| 1,2,3-Triazole (from CuAAC/SPAAC) | Resistant to hydrolysis (acidic and basic), oxidation, reduction, and enzymatic degradation. | Generally inert to severe chemical conditions. | [19][20] |

| Amide (from Staudinger Ligation) | Stable under physiological conditions. | Susceptible to enzymatic cleavage by proteases. | [14] |

Table 2: Comparative Stability of Bioconjugation Linkages.

Experimental Protocols

Protocol 1: Labeling a Protein with an Azide-PEG-NHS Ester

This protocol describes the functionalization of a protein with an azide group using an N-hydroxysuccinimide (NHS) ester-functionalized PEG linker.

Materials:

-

Protein solution in an amine-free buffer (e.g., PBS, pH 7.4)

-

Azide-PEG-NHS Ester

-

Anhydrous DMSO

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column

Procedure:

-

Equilibrate the vial of Azide-PEG-NHS Ester to room temperature.

-

Prepare a 10 mM stock solution of the linker in anhydrous DMSO.

-

Add a 20- to 30-fold molar excess of the linker solution to the protein solution. The final DMSO concentration should be kept below 20%.[21]

-

Incubate the reaction at room temperature for 60 minutes.[21]

-

Quench the reaction by adding the quenching buffer to react with any unreacted NHS ester.

-

Remove excess, unreacted linker using a desalting column equilibrated with the desired buffer.

Protocol 2: SPAAC Reaction of an Azide-Labeled Protein with a DBCO-Containing Molecule

This protocol outlines the copper-free click chemistry conjugation of an azide-functionalized protein with a DBCO-containing molecule.

Materials:

-

Purified azide-labeled protein

-

DBCO-containing molecule

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Dissolve the DBCO-containing molecule in a compatible solvent (e.g., DMSO).

-

Add a 5- to 10-fold molar excess of the DBCO-containing molecule to the azide-labeled protein solution.[21]

-

Incubate the reaction mixture overnight at 4°C or for 2-4 hours at room temperature.[21]

-

Monitor the reaction progress if necessary (e.g., by observing the decrease in DBCO absorbance at ~310 nm).[21]

-

Purify the final conjugate using an appropriate chromatographic method (e.g., size-exclusion chromatography) to remove the excess DBCO-containing molecule.

-

Characterize the final conjugate by SDS-PAGE and mass spectrometry to confirm conjugation and determine the degree of labeling.[21]

Conclusion

Azide-containing PEG linkers are powerful and versatile reagents for bioconjugation, enabling the precise and efficient construction of complex biomolecular conjugates. The choice between CuAAC, SPAAC, and Staudinger ligation depends on the specific requirements of the application, particularly the tolerance for a copper catalyst and the desired stability of the resulting linkage. By understanding the underlying mechanisms and following established protocols, researchers can effectively leverage these linkers to advance the fields of drug development, diagnostics, and fundamental biological research.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. labinsights.nl [labinsights.nl]

- 5. purepeg.com [purepeg.com]

- 6. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]

- 7. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. An injectable and fast-degradable poly(ethylene glycol) hydrogel fabricated via bioorthogonal strain-promoted azide–alkyne cycloaddition click chemistry - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 13. Staudinger ligation as a method for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]

- 16. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

The Indispensable Role of the tert-Butyl Ester in Modern Chemical Synthesis: A Technical Guide

Abstract: The tert-butyl (t-Bu) ester stands as a cornerstone protecting group for carboxylic acids in the intricate landscape of multi-step organic synthesis. Its widespread adoption in academic research, pharmaceutical development, and complex molecule synthesis is a testament to its unique combination of stability and selective lability. This technical guide provides an in-depth exploration of the t-butyl ester's role, encompassing its fundamental chemical properties, diverse applications, and the nuanced methodologies for its installation and cleavage. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are presented to equip researchers, scientists, and drug development professionals with a comprehensive understanding and practical framework for leveraging this versatile protecting group.

Core Principles of the tert-Butyl Ester Protecting Group

The utility of the tert-butyl ester as a protecting group for carboxylic acids stems from its distinct structural and electronic properties. The bulky tertiary butyl group provides significant steric hindrance around the carbonyl carbon, rendering it exceptionally stable against a wide array of nucleophiles and basic conditions.[1] This stability allows for a broad range of chemical transformations to be performed on other parts of a molecule without affecting the protected carboxylic acid.[1]

Conversely, the t-butyl ester is readily cleaved under acidic conditions.[2][3] This lability is attributed to the formation of a stable tertiary carbocation upon protonation of the ester oxygen, which then undergoes elimination to yield isobutylene (B52900) and the free carboxylic acid. This selective deprotection under mild acidic conditions is a key feature that enables its use in complex synthetic strategies, particularly in orthogonal protection schemes.[4][5]

Key Advantages:

-

Exceptional Stability: Resistant to a wide range of reaction conditions, including basic hydrolysis, reduction, and many organometallic reagents.[1]

-

Steric Shielding: The bulky t-butyl group protects the carboxylic acid from nucleophilic attack.[1]

-

Facile Cleavage: Readily removed under mild acidic conditions, often with volatile byproducts.[2]

-

Orthogonal Protection: Its acid lability contrasts with the cleavage conditions for other common protecting groups (e.g., Fmoc, Cbz, benzyl (B1604629) esters), making it ideal for orthogonal strategies in peptide and complex molecule synthesis.[4][5][6]

Synthetic Methodologies: Protection and Deprotection

The successful implementation of the t-butyl ester protecting group hinges on efficient and selective methods for its introduction (protection) and removal (deprotection).

Introduction of the tert-Butyl Ester (Protection)

Several methods exist for the formation of t-butyl esters, with the choice of method depending on the substrate's sensitivity and the scale of the reaction.

-

Reaction with Isobutylene: This classic method involves the acid-catalyzed addition of a carboxylic acid to isobutylene. While effective, it often requires high pressure.[7] A modification using trifluoromethanesulfonic acid allows the reaction to proceed at atmospheric pressure and low temperatures.[7]

-

Transesterification: Carboxylic acids can be converted to t-butyl esters by transesterification with t-butyl acetate, often catalyzed by a strong acid like perchloric acid.[8]

-

Reaction with tert-Butanol (B103910): Direct esterification with tert-butanol can be achieved using activating agents. A one-pot method utilizes anhydrous magnesium sulfate (B86663) and catalytic sulfuric acid.[9]

-

Using tert-Butylating Agents: Reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) can be used for the protection of alcohols, and by extension, carboxylic acids under specific conditions.[10] Another efficient reagent is t-butyl 2,2,2-trichloroacetimidate in the presence of a Lewis acid catalyst.[9] A recently developed method employs bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, which has shown high yields and faster reaction times for a variety of substrates, including free amino acids.[11][12]

Cleavage of the tert-Butyl Ester (Deprotection)

The removal of the t-butyl ester is most commonly achieved under acidic conditions. The choice of acid and solvent system can be tailored to the specific substrate and the presence of other acid-labile protecting groups.

-

Trifluoroacetic Acid (TFA): The most prevalent method involves treatment with neat TFA or a solution of TFA in a chlorinated solvent like dichloromethane (B109758) (DCM).[2] This method is highly effective, and the byproducts (TFA and isobutylene) are volatile, simplifying workup.[2]

-

Aqueous Phosphoric Acid: This provides a milder, environmentally benign alternative for the deprotection of t-butyl esters, tolerating other sensitive groups like Cbz carbamates and benzyl esters.[10][13]

-

Lewis Acids: Zinc bromide (ZnBr₂) in DCM can be used for the chemoselective hydrolysis of t-butyl esters in the presence of other acid-labile groups.[14]

-

Catalytic Deprotection: A novel method utilizes the tris-4-bromophenylamminium radical cation (magic blue, MB•⁺) in combination with triethylsilane for a mild deprotection under neutral conditions.[13][15]

Quantitative Data Summary

The efficiency of protection and deprotection reactions is critical for the overall success of a synthetic campaign. The following tables summarize quantitative data for common methodologies.

Table 1: Conditions for tert-Butyl Ester Deprotection

| Reagent System | Solvent | Temperature | Typical Reaction Time | Yield | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (CH₂Cl₂) | Room Temperature | 3 - 5 hours | High | Widely used, volatile byproducts.[2] |

| Aqueous Phosphoric Acid | - | - | - | High | Environmentally benign, mild, and selective.[13] |

| Zinc Bromide (ZnBr₂) | Dichloromethane (CH₂Cl₂) | - | - | Good | Chemoselective in the presence of other acid-labile groups.[14] |

| Magic Blue (MB•⁺) / Et₃SiH | - | - | 40 minutes (quantitative) | Up to 95% | Mild, catalytic, and suitable for diverse compounds.[15] |

| SOCl₂ | - | Room Temperature | - | Very Good | Converts t-butyl esters directly to acid chlorides.[13] |

| Powdered KOH | Tetrahydrofuran (THF) | Ambient Temperature | - | Excellent | A safer alternative to NaH in DMF for benzoate (B1203000) esters.[13] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for practical application in the laboratory.

Protocol 1: General Procedure for the Deprotection of a tert-Butyl Ester using Trifluoroacetic Acid

This protocol is adapted from a procedure for the cleavage of di-tert-butyl 3,3'-iminodipropionate.[2]

Materials:

-

tert-Butyl ester substrate

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Trifluoroacetic acid (TFA)

-

Diethyl ether

-

Petroleum ether

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve the tert-butyl ester substrate in anhydrous dichloromethane (e.g., 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

-

To the stirred solution, add trifluoroacetic acid (typically a 1:1 v/v ratio with DCM, but can be adjusted based on substrate).

-

Stir the reaction mixture at room temperature for 3 to 5 hours.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a minimal amount of diethyl ether.

-

Induce precipitation of the product by adding petroleum ether and continue stirring.

-

Collect the precipitate by filtration, wash with petroleum ether, and dry under vacuum to yield the deprotected carboxylic acid.

Protocol 2: Synthesis of a tert-Butyl Ester from a Carboxylic Acid and tert-Butanol

This protocol is a general representation of acid-catalyzed esterification.

Materials:

-

Carboxylic acid

-

tert-Butanol

-

Anhydrous magnesium sulfate (MgSO₄)

-

Concentrated sulfuric acid (H₂SO₄)

-

Suitable organic solvent (e.g., dichloromethane)

-

Saturated sodium bicarbonate solution

-

Brine

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

Procedure:

-

To a round-bottom flask, add the carboxylic acid, an excess of tert-butanol, and anhydrous magnesium sulfate in a suitable organic solvent.

-

Add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude tert-butyl ester, which can be further purified by column chromatography or distillation if necessary.

Mechanistic Pathways and Logical Workflows

Visualizing the chemical transformations and strategic workflows involving the t-butyl ester provides a clearer understanding of its function.

Mechanism of Acid-Catalyzed Deprotection

The cleavage of a t-butyl ester under acidic conditions proceeds through a unimolecular elimination mechanism (E1).

Caption: Acid-catalyzed deprotection of a t-butyl ester.

Orthogonal Protection Strategy in Peptide Synthesis

The t-butyl ester is a key component of the Fmoc/tBu orthogonal strategy in solid-phase peptide synthesis (SPPS).[6] The N-terminus is protected with the base-labile Fmoc group, while acid-sensitive side chains (e.g., Asp, Glu) are protected as t-butyl esters.[16][17]

Caption: Fmoc/tBu orthogonal strategy workflow in SPPS.

Applications in Drug Development and Complex Molecule Synthesis

The robustness and reliability of the t-butyl ester protecting group have made it invaluable in the synthesis of pharmaceuticals and other complex organic molecules.

-

Peptide Synthesis: As highlighted, the t-butyl ester is extensively used to protect the side-chain carboxyl groups of aspartic acid and glutamic acid in Fmoc-based solid-phase peptide synthesis.[16][17] Its stability to the basic conditions used for Fmoc removal and its clean cleavage during the final acid-mediated release from the resin are critical for the synthesis of pure peptides.

-

Prodrug Design: In medicinal chemistry, ester prodrugs are often synthesized to improve the pharmacokinetic properties of a drug, such as its absorption or distribution. The t-butyl ester can serve as a promoiety that is cleaved in vivo to release the active carboxylic acid-containing drug. Recent research has explored t-butyl ester-based prodrugs of glutamine antagonists for enhanced metabolic stability and tumor-targeted delivery in cancer therapy.[18] For instance, a study on L-γ-methyleneglutamic acid amides synthesized and evaluated tert-butyl ester prodrugs for their potential in treating various cancers.[8][19][20]

-

Multi-step Synthesis: In the total synthesis of complex natural products, the t-butyl ester allows for the masking of a carboxylic acid while numerous other chemical transformations are carried out on the molecule. Its predictable and selective removal at a late stage of the synthesis is a significant advantage.[1]

Conclusion

The tert-butyl ester has firmly established itself as an essential tool in the arsenal (B13267) of the synthetic organic chemist. Its unique combination of stability under a wide range of conditions and its facile, selective removal under mild acidic conditions provides a level of control that is indispensable for the synthesis of complex molecules. From the routine protection of amino acids in automated peptide synthesizers to the strategic design of novel therapeutic agents, the t-butyl ester continues to play a pivotal role in advancing chemical synthesis. A thorough understanding of the principles and methodologies outlined in this guide will enable researchers and drug development professionals to effectively harness the power of this versatile protecting group in their synthetic endeavors.

References

- 1. fiveable.me [fiveable.me]

- 2. benchchem.com [benchchem.com]

- 3. Ester Deprotection - Wordpress [reagents.acsgcipr.org]

- 4. benchchem.com [benchchem.com]

- 5. Protecting group - Wikipedia [en.wikipedia.org]

- 6. biosynth.com [biosynth.com]

- 7. US4921999A - Method for making tertiary butyl esters - Google Patents [patents.google.com]

- 8. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tert-Butyl Ethers [organic-chemistry.org]

- 11. thieme-connect.com [thieme-connect.com]

- 12. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 13. tert-Butyl Esters [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 17. peptide.com [peptide.com]

- 18. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. chemrxiv.org [chemrxiv.org]

The Role of Hydrophilic PEG Spacers in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of hydrophilic polyethylene (B3416737) glycol (PEG) spacers in aqueous solutions. PEGylation, the process of attaching PEG chains to molecules, is a cornerstone of modern drug delivery and biotechnology, enhancing the therapeutic efficacy of proteins, peptides, and nanoparticles. This guide delves into the physicochemical properties of PEG in water, the impact of its structural characteristics on biological interactions, and the experimental methodologies used for its characterization.

Physicochemical Properties of PEG in Aqueous Solutions

Polyethylene glycol is a synthetic polymer renowned for its high water solubility and biocompatibility.[1] Its hydrophilic nature stems from the repeating ethylene (B1197577) oxide units, which readily form hydrogen bonds with water molecules.[1] This hydration shell is crucial to the unique properties of PEG in biological systems.

Hydration of PEG

The extent of PEG hydration is a key parameter influencing its behavior. The number of water molecules associated with each ethylene oxide unit, known as the hydration number, can be determined by various techniques.

Table 1: Hydration Number of PEG in Aqueous Solution

| PEG Molecular Weight (Da) | Hydration Number (water molecules/EG unit) | Experimental Technique | Reference |

| 200 | ~1.0 | Calorimetry | [2] |

| 400 | ~2.6 | Calorimetry | [2] |

| 600 | ~2.0 | Calorimetry | [2] |

| 1000 | ~1.8 | Calorimetry | [2] |

| 2000 | 136 +/- 4 (total molecules per PEG chain) | Differential Scanning Calorimetry | [3] |

| 2000 (micelle-attached) | 210 +/- 6 (total molecules per PEG chain) | Differential Scanning Calorimetry | [3] |

| 6000 | ~1.7 | Calorimetry | [2] |

| 20000 | ~1.6 | Calorimetry | [2] |

Note: The hydration number can vary depending on the experimental conditions and the physical state of the PEG (e.g., free in solution vs. attached to a surface).

Conformation in Aqueous Solution

In aqueous solutions, PEG chains are highly flexible and adopt a random coil conformation. This dynamic structure contributes to the large hydrodynamic volume of PEGylated molecules, a factor that significantly impacts their pharmacokinetic properties. The conformation can be influenced by factors such as temperature, salt concentration, and interactions with other molecules.

Impact of PEG Spacers on Biological Systems

The addition of a PEG spacer to a therapeutic molecule or nanoparticle can dramatically alter its interaction with biological systems. Key effects include enhanced stability, reduced immunogenicity, and modified pharmacokinetics.

Protein and Nanoparticle Stability

PEGylation is a widely used strategy to increase the stability of proteins and prevent the aggregation of nanoparticles. The hydrophilic PEG chains create a protective layer that sterically hinders protein-protein interactions and reduces non-specific binding.

"Stealth" Effect and Pharmacokinetics

The hydration shell and large hydrodynamic volume of PEG create a "stealth" effect, masking the PEGylated entity from the host's immune system.[4] This leads to reduced clearance by the reticuloendothelial system (RES), resulting in a longer circulation half-life. The molecular weight of the PEG spacer is a critical determinant of this effect.[5]

Table 2: Effect of PEG Molecular Weight on Pharmacokinetics

| Parameter | Effect of Increasing PEG Molecular Weight | Reference |

| Circulation Half-life (t½) | Increases | [5] |

| Renal Clearance | Decreases | [5] |

| Biliary Excretion | Increases (for very high MW) | [5] |

Influence on Targeting and Cellular Uptake

In targeted drug delivery, the length and density of the PEG spacer play a crucial role in modulating the binding of a targeting ligand to its receptor and the subsequent cellular uptake of the nanoparticle.

A study on gold nanoparticles (GNPs) demonstrated that lower PEG grafting densities and shorter chain lengths led to higher cellular uptake by cancer cells, although this was associated with greater non-specific protein adsorption.[4][6] Conversely, higher grafting densities and longer PEG chains resulted in less protein adsorption and lower cellular uptake.[4][6]

Table 3: Effect of PEG Spacer Length and Density on Nanoparticle Uptake

| PEG MW (kDa) | Grafting Density (PEG/nm²) | Relative Cellular Uptake (HeLa cells) | Reference |

| 2 | 1 | Higher | [4][6] |

| 2 | 0.5 | Highest | [4][6] |

| 5 | 1 | Lower | [4][6] |

| 5 | 0.5 | Lower | [4][6] |

Relative uptake is compared between the different PEGylated nanoparticles.

The length of the PEG spacer can also directly impact the binding affinity of a targeting ligand. Studies have shown that an optimal spacer length is often required to achieve maximal binding, as a spacer that is too short may cause steric hindrance, while one that is too long may lead to reduced binding due to excessive flexibility.

Table 4: Effect of PEG Spacer Length on Ligand Binding

| Ligand-Receptor System | PEG Spacer Length | Effect on Binding Affinity (KD) | Reference |

| 111In-NOTA-PEGn-RM26 (Bombesin analog) | PEG2, PEG3, PEG4, PEG6 | Low picomolar range for all lengths | [7] |

| Folate-Liposomes | PEG2000, PEG3400, PEG5000 | Highest association with PEG5000 at low folate density | [8] |

| cRGD-PLGA/PLA-PEG Nanoparticles | 2 kDa, 3.5 kDa, 5 kDa | Short PEG2k linkers with high ligand density showed cooperative binding | [9] |

Experimental Protocols for Characterization

A variety of analytical techniques are employed to characterize the physicochemical properties of PEGylated molecules and their behavior in aqueous solutions.

Dynamic Light Scattering (DLS)

DLS is used to determine the hydrodynamic diameter and size distribution of particles in suspension.

Experimental Protocol for DLS of PEGylated Nanoparticles:

-

Sample Preparation:

-

Disperse the PEGylated nanoparticles in a suitable high-purity solvent (e.g., filtered deionized water or PBS) to a concentration that provides a stable and optimal count rate (typically 150-250 kcps).[10]

-

Filter the sample through a 0.2 µm syringe filter to remove any large aggregates or dust particles.[10]

-

-

Instrument Setup:

-

Measurement:

-

Place the sample in the instrument and allow it to equilibrate to the set temperature.

-

Perform the measurement, collecting data for a sufficient duration to obtain a stable autocorrelation function.

-

-

Data Analysis:

-

Use the instrument's software to calculate the intensity-weighted size distribution, Z-average diameter, and polydispersity index (PDI).

-

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic volume, making it an ideal technique for analyzing the purity and aggregation state of PEGylated proteins.[]

Experimental Protocol for SEC of PEGylated Proteins:

-

Column and Mobile Phase Selection:

-

Choose an SEC column with a pore size appropriate for the molecular weight range of the PEGylated protein and its potential aggregates.[13]

-

Prepare an aqueous mobile phase, often containing salts (e.g., 100 mM NaCl) and a small percentage of an organic modifier (e.g., ethanol) to minimize non-specific interactions with the stationary phase.[13]

-

-

Sample Preparation:

-

Dissolve the PEGylated protein sample in the mobile phase.

-

Filter the sample through a low-protein-binding syringe filter (e.g., 0.22 µm).

-

-

Chromatographic Run:

-

Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

-

Inject the sample and run the chromatography at a constant flow rate.

-

Detect the eluting species using UV absorbance (typically at 280 nm for proteins) and/or other detectors like multi-angle light scattering (MALS) for absolute molecular weight determination.[14]

-

-

Data Analysis:

-

Analyze the chromatogram to determine the retention times and peak areas of the monomeric PEGylated protein, aggregates, and any unreacted components.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR is a powerful technique for quantifying the degree of PEGylation and determining the PEG grafting density on nanoparticles.[15]

Experimental Protocol for 1H NMR of PEGylated Nanoparticles:

-

Sample Preparation:

-

Lyophilize the PEGylated nanoparticle sample to remove water.

-

Dissolve a known amount of the dried sample in a deuterated solvent (e.g., CDCl3 or D2O).[15]

-

-

NMR Measurement:

-

Acquire the 1H NMR spectrum of the sample.

-

-

Data Analysis:

-

Identify the characteristic proton signal of the ethylene oxide units of PEG (typically around 3.65 ppm).[15]

-

Integrate the area of the PEG signal and compare it to the integral of a known signal from the nanoparticle core or a specific end-group to quantify the amount of PEG present.

-

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms on the surface of a material, making it suitable for analyzing the surface of PEGylated nanoparticles and films.[16][17]

Experimental Protocol for XPS of PEGylated Surfaces:

-

Sample Preparation:

-

Prepare a thin film of the PEGylated material on a suitable substrate or analyze the lyophilized powder.

-

Ensure the sample is clean and free of contaminants.[18]

-

-

XPS Analysis:

-

Place the sample in the ultra-high vacuum chamber of the XPS instrument.

-

Acquire a survey spectrum to identify all the elements present on the surface.

-

Acquire high-resolution spectra for the elements of interest (e.g., C 1s, O 1s, and elements from the underlying material).

-

-

Data Analysis:

-

Analyze the high-resolution C 1s spectrum to identify the characteristic C-O peak of the ethylene oxide units, confirming the presence of PEG on the surface.[16]

-

Quantify the elemental composition from the peak areas to determine the surface coverage of PEG.

-

Visualizing PEGylation Workflows and Concepts

Graphviz diagrams can be used to illustrate the logical flow of experiments and the conceptual relationships in PEGylation.

References

- 1. DOT Language | Graphviz [graphviz.org]

- 2. Accurate quantification of hydration number for polyethylene glycol molecules [cpb.iphy.ac.cn]

- 3. Hydration of polyethylene glycol-grafted liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PEGylated Proteins: How Much Does Molecular Weight Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Polyethylene Glycol Density and Length Affects Nanoparticle Uptake by Cancer Cells | Semantic Scholar [semanticscholar.org]

- 7. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of Polyethylene Glycol Spacer Length and Ligand Density on Folate Receptor Targeting of Liposomal Doxorubicin In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. research.cbc.osu.edu [research.cbc.osu.edu]

- 11. 2.5. Dynamic Light Scattering (DLS) Analysis and ζ Potential Measurements [bio-protocol.org]

- 13. agilent.com [agilent.com]

- 14. biopharminternational.com [biopharminternational.com]

- 15. Impact of Surface Polyethylene Glycol (PEG) Density on Biodegradable Nanoparticle Transport in Mucus ex vivo and Distribution in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. air.unimi.it [air.unimi.it]

- 18. chevreul.univ-lille.fr [chevreul.univ-lille.fr]

An In-Depth Technical Guide to Azido-PEG3-S-PEG4-t-butyl Ester: A Heterobifunctional Linker for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG3-S-PEG4-t-butyl ester is a sophisticated, heterobifunctional crosslinker meticulously engineered for applications in contemporary drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are revolutionary molecules designed to co-opt the body's cellular machinery to selectively eliminate disease-causing proteins.[2] This technical guide provides a comprehensive overview of the key features, advantages, and applications of this compound, complete with detailed experimental protocols and visual workflows to support researchers in their drug development endeavors.

The unique architecture of this linker, incorporating a terminal azide (B81097) group, a polyethylene (B3416737) glycol (PEG) spacer, and a t-butyl ester protected carboxyl group, offers a versatile platform for the modular construction of complex bioconjugates.[4][5]

Core Features and Advantages

At its core, this compound is designed for versatility and efficiency in bioconjugation. Its three primary components each contribute a distinct advantage:

-

Azide Group for "Click Chemistry": The terminal azide (N₃) group is a key functional handle for engaging in highly efficient and specific "click chemistry" reactions.[2] This includes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), which allow for the covalent ligation of the linker to molecules containing alkyne or strained cyclooctyne (B158145) moieties, respectively.[2]

-

Hydrophilic PEG Spacer: The molecule incorporates a polyethylene glycol (PEG) chain, which imparts significant hydrophilicity. This is a crucial feature for improving the solubility and pharmacokinetic properties of the resulting PROTAC or bioconjugate, a common challenge in the development of large, complex therapeutic molecules.[5]

-